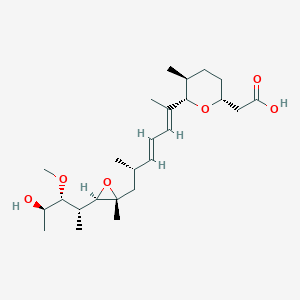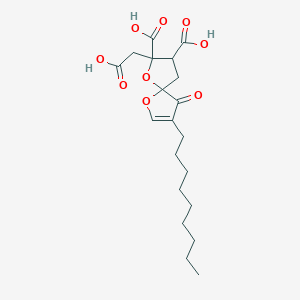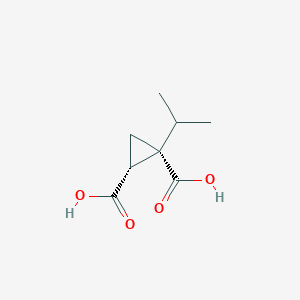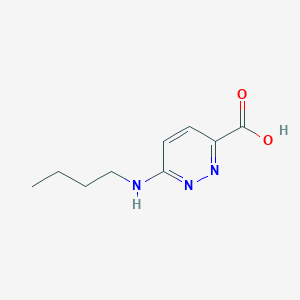
Herboxidiene
Descripción general
Descripción
Herboxidiene is a polyketide molecule that is soluble in polar solvents such as water, ethanol, n-butanol, and acetone but insoluble in non-polar molecules such as hexane . It was first isolated from the fermentation broth of Streptomyces chromofuscus by researchers in Monsanto Company in 1992 .
Synthesis Analysis
Herboxidiene has a complex structural architecture with nine stereocenters . The syntheses of structural variants involved a Suzuki–Miyaura cross-coupling reaction as the key step . The functionalized tetrahydrofuran core has been constructed from commercially available optically active tri-O-acetyl-D-glucal .Molecular Structure Analysis
Herboxidiene consists of a tetrahydropyran acetic acid moiety and a conjugated diene system . Compared to other polyketide compounds, herboxidiene has a unique epoxide functional group .Chemical Reactions Analysis
A number of C-6 modified herboxidiene derivatives have been investigated in an effort to eliminate this stereocenter and to understand the importance of this functionality . The C-6 alkene derivative showed very potent splicing inhibitory activity similar to herboxidiene .Physical And Chemical Properties Analysis
Herboxidiene is a polyketide originally isolated from S. chromofuscus that has diverse biological activities . It inhibits growth of HeLa S3, SK-MEL-2, PC3, A549, and EBC-1 cells with GI 50 values ranging from 7.4 to 62 nM .Aplicaciones Científicas De Investigación
Herbicidal Activity
Herboxidiene was first reported as an exceptionally potent selective herbicide active against a variety of weed species . It was produced from Streptomyces chromofuscus A7847 .
Anti-cholesterol Agent
Herboxidiene has been used successfully as an anti-cholesterol agent . It has shown potential in the treatment of hypercholesterolemia .
Anti-tumor Agent
Herboxidiene has been used as an anti-tumor agent . It and its analogs have shown anti-tumor activity in vitro, with herboxidiene showing the most effective cytotoxicity .
Pre-mRNA Splicing Inhibitor
Herboxidiene has pre-mRNA splicing inhibitory effects . It inhibits both constitutive and alternative splicing .
Abiotic Stress Response in Plants
Herboxidiene triggers splicing repression and abiotic stress responses in plants . It activates genome-wide transcriptional patterns involved in abiotic stress responses .
Potential Anticancer Compound
Herboxidiene is a potent antitumor agent that targets the SF3B subunit of the spliceosome . It possesses a complex structural architecture with nine stereocenters and design of potent less complex structures would be of interest as a drug lead as well as a tool for studying SF3B1 function in splicing .
Mecanismo De Acción
Target of Action
Herboxidiene, also known as GEX1A, is a polyketide that primarily targets the spliceosome , a complex molecular machine responsible for the splicing of pre-mRNA . More specifically, it targets the SF3B subunit of the spliceosome . This subunit plays a crucial role in the regulation of both constitutive and alternative splicing .
Mode of Action
Herboxidiene interacts with its target by interfering with the splicing of pre-mRNA . This interference affects the coding for cell cycle regulation proteins, leading to changes in the cell cycle . It has been shown to inhibit both constitutive and alternative splicing .
Biochemical Pathways
The primary biochemical pathway affected by herboxidiene is the pre-mRNA splicing pathway . By targeting the SF3B subunit of the spliceosome, herboxidiene disrupts the normal splicing process, leading to alterations in the mRNA processing . This can have downstream effects on protein synthesis and cell cycle regulation .
Pharmacokinetics
The production of herboxidiene on an industrial scale is in high demand, and various metabolic engineering approaches have been employed to enhance its yield .
Result of Action
The primary result of herboxidiene’s action is the suppression of tumor cell growth . By interfering with the splicing of pre-mRNA coding for cell cycle regulation proteins, herboxidiene can inhibit the proliferation of tumor cells . Additionally, it has been shown to activate genome-wide transcriptional patterns involved in abiotic stress responses in plants .
Action Environment
The action of herboxidiene can be influenced by various environmental factors. For instance, in plants, herboxidiene treatment has been shown to activate ABA-inducible promoters and lead to stomatal closure . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by factors such as the presence of abiotic stressors .
Safety and Hazards
Direcciones Futuras
Due to multiple promising biological activities, the production of a number of herboxidiene derivatives has been attempted in recent years in a search for the key to improve its potency and to introduce new activities . Structural diversification through combinatorial biosynthesis was attempted, utilizing the heterologous expression of substrate-flexible glucosyltransferase (GT) and cytochrome P450 in Streptomyces chromofuscus to generate structurally and functionally diverse derivatives of herboxidiene .
Propiedades
IUPAC Name |
2-[(2R,5S,6S)-6-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3R,4R)-4-hydroxy-3-methoxypentan-2-yl]-2-methyloxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-5-methyloxan-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O6/c1-15(14-25(6)24(31-25)18(4)23(29-7)19(5)26)9-8-10-16(2)22-17(3)11-12-20(30-22)13-21(27)28/h8-10,15,17-20,22-24,26H,11-14H2,1-7H3,(H,27,28)/b9-8+,16-10+/t15-,17+,18-,19-,20-,22-,23-,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZXEMUWHQLLTC-LSIVYLFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1C(=CC=CC(C)CC2(C(O2)C(C)C(C(C)O)OC)C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](O[C@@H]1/C(=C/C=C/[C@@H](C)C[C@@]2([C@H](O2)[C@H](C)[C@H]([C@@H](C)O)OC)C)/C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101037297 | |
| Record name | Herboxidiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101037297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Herboxidiene | |
CAS RN |
142861-00-5 | |
| Record name | Herboxidiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142861-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Herboxidiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142861005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Herboxidiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101037297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HERBOXIDIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QSB7EM5EUD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane](/img/structure/B116001.png)





![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B116022.png)
![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B116023.png)

